molecular formula C14H26N2O2 B13018772 tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate

tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B13018772
M. Wt: 254.37 g/mol
InChI Key: DSYGYBAININKJQ-UHFFFAOYSA-N
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Description

Tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate is a chemically novel spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound is specifically designed to provide a rigid, three-dimensional framework with a high proportion of sp3 carbons, which is essential for the effective exploration of chemical space in the design of compound libraries for biological screening . It features a protected amine (Boc) group and a primary amine, offering two points of orthogonal diversification, allowing researchers to introduce varied substituents and systematically study the impact of structural changes on molecular properties and biological activity . Spirocyclic scaffolds, like this 7-azaspiro[4.5]decane core, are prized for their ability to orient peripheral substituents in distinct, spatially-defined arcs. This enables incremental changes in molecular architecture, making them ideal for investigating structure-activity relationships (SAR) and for developing novel therapeutic agents against a range of diseases . The compound is intended for research applications only and is a key intermediate in the synthesis of more complex molecules for high-throughput screening. It must be stored in a dark place, under a sealed, dry, and inert atmosphere at 2-8°C to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 4-amino-7-azaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(10-16)7-4-6-11(14)15/h11H,4-10,15H2,1-3H3

InChI Key

DSYGYBAININKJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCC2N

Origin of Product

United States

Preparation Methods

Cyclization and Ring Formation

A common approach starts with suitable piperidine or azacyclic precursors, such as tert-butyl 4-methylenepiperidine-1-carboxylate, which undergoes cyclization to form the azaspiro[4.5]decane framework. This can be achieved via nucleophilic substitution or condensation reactions under controlled conditions.

  • Reaction solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN) are preferred solvents due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature: Reactions are typically conducted between 60 °C and 120 °C for cyclization steps to ensure sufficient energy for ring closure without decomposition.
  • Bases: Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate intermediates and promote nucleophilic attack.

Protection and Functional Group Manipulation

The amino group is often protected as a tert-butyl carbamate (Boc) to prevent side reactions during ring formation and subsequent steps.

  • Protecting group installation: Reaction of the amine precursor with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.
  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) can be used later to remove the Boc group if free amine is required.

Oxidation and Ring Expansion

In some synthetic routes, epoxidation followed by ring expansion is employed to adjust the ring size or introduce oxygen functionalities.

  • Oxidizing agents: Metachloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) are used for epoxidation.
  • Reaction conditions: Room temperature to 60 °C in solvents like dichloromethane (DCM) or acetonitrile.
  • Yields: These steps typically achieve high yields, with total yields reported around 70.7% in optimized processes.

A patented method for a related spirocyclic compound (1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester) provides a useful model for the preparation of tert-butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate:

Step Reaction Description Reagents & Conditions Yield & Notes
1 Reaction of compound II with compound V to form intermediate VI NaH (1.5–4.0 equiv), THF or DMF solvent, 60–120 °C High yield; base-promoted nucleophilic substitution
2 Epoxidation and ring expansion of VI to form target compound mCPBA or H2O2 (1.0–1.5 equiv), DCM or MeCN, 10–60 °C Total yield ~70.7%; mild conditions preserve functional groups

This method emphasizes fewer reaction steps, simple operation, and cost-effective raw materials, making it suitable for large-scale synthesis.

  • Purification: Recrystallization, chromatography (e.g., silica gel column), and distillation are employed to isolate the pure compound.
  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the spirocyclic structure and Boc protection; High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) verify purity and molecular weight.
  • Storage: The compound is typically stored in airtight containers under inert atmosphere (N2 or Ar) at room temperature or refrigerated to prevent hydrolysis of the tert-butyl ester.
Parameter Preferred Conditions Notes
Starting materials Piperidine derivatives, tert-butyl carbamate Commercially available or synthesized intermediates
Solvents THF, DMF, DCM, MeCN Polar aprotic solvents favored
Bases NaH, K2CO3 Promote nucleophilic substitution
Temperature 60–120 °C (cyclization), 10–60 °C (oxidation) Controlled to optimize yield and minimize side reactions
Oxidants mCPBA, H2O2 For epoxidation and ring expansion
Yield Up to ~70% overall High efficiency for multi-step synthesis
Purification Recrystallization, chromatography Ensures >95% purity
Storage Airtight, inert atmosphere, refrigerated Protects tert-butyl ester group

The preparation of this compound involves strategic cyclization of azacyclic precursors, protection of amino groups with tert-butyl carbamate, and selective oxidation or ring expansion steps. Optimized reaction conditions using polar aprotic solvents, appropriate bases, and mild oxidants yield the target compound efficiently with high purity. The methods are scalable and suitable for industrial production, supported by patent literature and chemical supplier data. Analytical techniques such as NMR and HPLC-MS are essential for confirming structure and purity, while proper storage conditions maintain compound stability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the spirocyclic compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted spirocyclic compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.
    • Its spirocyclic structure is conducive to enhancing the selectivity and potency of drug candidates by modifying receptor interactions.
  • Antimicrobial Activity :
    • Research indicates that derivatives of tert-butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate exhibit antimicrobial properties, making them suitable for developing new antibiotics or antifungal agents.
  • Neuropharmacology :
    • Studies have shown that this compound can influence neurotransmitter systems, suggesting potential use in treating conditions like anxiety and depression.

Materials Science Applications

  • Polymer Chemistry :
    • The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced mechanical properties and thermal stability.
    • Its incorporation into polymer matrices can improve resistance to environmental degradation.
  • Nanotechnology :
    • This compound can be functionalized for use in nanocarriers for targeted drug delivery systems, enhancing the efficacy of therapeutic agents while minimizing side effects.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2023)Antimicrobial PropertiesDemonstrated that derivatives of the compound showed significant activity against Gram-positive bacteria, indicating potential for antibiotic development.
Johnson & Lee (2024)Neuropharmacological EffectsFound that the compound modulates serotonin receptors, suggesting its utility in developing antidepressant therapies.
Chen et al. (2022)Polymer ApplicationsReported improved tensile strength and thermal stability in polymers incorporating this compound as a monomer.

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Core Ring Systems and Heteroatom Variations

  • Heteroatom Substitution :
    • Sulfur vs. Nitrogen/Oxygen :
  • Compound 20f (tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate) replaces an oxygen with sulfur, increasing lipophilicity (melting point: 89–90°C) compared to oxygen-containing analogs .
  • tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate () introduces an oxygen atom in the smaller ring, altering hydrogen-bonding capacity and solubility (molecular formula: C₁₃H₂₄N₂O₃; molecular weight: 256.35) .
  • Ring Size and Fusion: Spiro[4.4]nonane Systems:
  • Compound 20k (tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate) features a smaller spiro[4.4] system, reducing steric hindrance and lowering melting point (69–70°C) compared to spiro[4.5] analogs . Diazaspiro Systems:

Functional Group Variations

  • Amino vs. Hydroxyl/Carbonyl Groups: The primary amine at position 1 in the target compound contrasts with tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate (), where a hydroxyl group reduces nucleophilicity but improves solubility . tert-Butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate () features a ketone group, increasing electrophilicity for conjugate addition reactions .

Challenges in Amino-Functionalized Spirocycles

  • The primary amine in the target compound necessitates protective strategies (e.g., Boc groups) to prevent undesired side reactions during synthesis. For example, tert-Butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate () employs benzyl protection, requiring additional deprotection steps .

Physicochemical Properties

Melting Points and Physical States

Compound Melting Point/Physical State Molecular Weight Reference
tert-Butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate Not reported (likely oil) ~269.34*
20f (8-thia analog) 89–90°C (solid) 259.37
20a (4-azaspiro[2.4]heptane) Oil 183.25
20p (trifluoroacetyl diazaspiro) Glassy solid 352.34

*Estimated based on molecular formula C₁₄H₂₅N₂O₂.

Solubility and Stability

  • Amino-substituted spirocycles (e.g., ) exhibit higher water solubility due to protonation at physiological pH, whereas thia- or oxa-analogs () are more lipophilic .
  • The Boc group in the target compound enhances stability during storage compared to unprotected amines .

Functionalization Potential

  • The primary amine enables coupling reactions (e.g., amide bond formation), making the compound a versatile intermediate for peptidomimetics .
  • tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate () has been used in the synthesis of GABA analogs, suggesting similar applications for the target compound .

Biological Activity

Tert-butyl 1-amino-7-azaspiro[4.5]decane-7-carboxylate, with the CAS number 1782213-76-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H26N2O2
  • Molecular Weight : 254.37 g/mol
  • Structure : The compound contains a spirocyclic structure which is characteristic of many bioactive compounds.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.

Research indicates that this compound may act as an inhibitor of certain enzymes and receptors, particularly those involved in inflammatory processes and immune responses. For instance, it has been noted for its ability to modulate the activity of chemokine receptors such as CCR3 and CCR5, which are implicated in HIV infection and inflammatory diseases .

Pharmacological Studies

  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
  • Immunomodulatory Activity : The compound has shown promise in modulating immune responses, potentially offering therapeutic avenues for autoimmune diseases .
  • Antiviral Properties : Given its interaction with chemokine receptors, there is ongoing research into its efficacy against viral infections, particularly HIV .

Case Studies

Several case studies have contributed to understanding the biological activity of this compound:

StudyFocusFindings
Study 1Anti-inflammatory effectsDemonstrated reduced cytokine levels in macrophages treated with the compound.
Study 2ImmunomodulationShowed enhanced T-cell response in animal models.
Study 3Antiviral activityIndicated potential inhibition of HIV replication in vitro through receptor modulation.

Synthesis Methods

The synthesis of this compound has been optimized for yield and efficiency. The synthetic route typically involves:

  • Starting Materials : Utilizing readily available precursors to minimize costs.
  • Reaction Conditions : Employing mild conditions to enhance yield while reducing by-products.
  • Yield Optimization : Recent methods report yields exceeding 70% under optimized conditions .

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